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Compound of Interest
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Cat. No.: B1667390 Get Quote

Ancriviroc (SCH-C), a small molecule antagonist of the C-C chemokine receptor type 5

(CCR5), emerged as a potent inhibitor of HIV-1 entry. This technical guide provides an in-depth

overview of its mechanism of action, supported by preclinical data, experimental

methodologies, and a comparative analysis with other CCR5 antagonists. Ancriviroc's

development was discontinued due to observations of QTc interval prolongation in early clinical

studies. Nevertheless, its profile offers valuable insights for researchers and drug development

professionals in the field of HIV therapeutics.

Mechanism of Action: Blocking the Gateway for HIV-
1
Ancriviroc functions as a non-competitive allosteric antagonist of the CCR5 co-receptor.[1]

HIV-1, specifically the R5-tropic strains, utilizes CCR5 in concert with the primary CD4 receptor

to gain entry into host T-cells. The viral envelope glycoprotein, gp120, first binds to the CD4

receptor, triggering a conformational change that exposes a binding site for a coreceptor, which

for R5-tropic viruses is CCR5. This interaction facilitates the fusion of the viral and cellular

membranes, allowing the viral capsid to enter the host cell.

Ancriviroc obstructs this critical step by binding to a hydrophobic pocket within the

transmembrane helices of the CCR5 receptor. This binding induces a conformational change in

the extracellular loops of CCR5, rendering it unrecognizable to the gp120-CD4 complex.

Consequently, the virus is unable to attach to the coreceptor, and membrane fusion is inhibited,

effectively blocking viral entry.
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Mechanism of Ancriviroc in blocking HIV-1 entry.

Quantitative Data
In Vitro Antiviral Activity of Ancriviroc
Preclinical studies demonstrated Ancriviroc's potent and broad activity against various primary

HIV-1 isolates that utilize the CCR5 co-receptor. The 50% inhibitory concentration (IC50)

values from these studies are summarized below.

HIV-1 Isolate Cell Type Assay IC50 (nM) Reference

ADA U87-CD4-CCR5
Pseudovirus

Entry
~1.0 [2]

YU-2 U87-CD4-CCR5
Pseudovirus

Entry
~0.4 [2]

Primary Isolates

(Mean)
- - 0.4 - 9.0 [2]

Comparative In Vitro Efficacy of CCR5 Antagonists
For context, the following table presents the in vitro efficacy of other notable CCR5 antagonists,

Maraviroc and Vicriviroc.

Compound HIV-1 Strain IC50 (nM) Reference

Maraviroc HIV-1 Ba-L 0.4 [3]

Vicriviroc R5 HIV-1 Isolates 0.36 - 0.16 [4]

Pharmacokinetic Profile of Ancriviroc (Preclinical)
Pharmacokinetic studies in animal models indicated good oral bioavailability and a half-life

supportive of clinical development.
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Species
Oral Bioavailability
(%)

Serum Half-life
(hours)

Reference

Rodents 50-60 5-6 [2]

Primates 50-60 5-6 [2]

Clinical Efficacy of Other CCR5 Antagonists (for context)
Due to the discontinuation of Ancriviroc's development, extensive clinical efficacy data in

humans is not available. The following table summarizes the virologic response observed with

other CCR5 antagonists in clinical trials to provide a benchmark for the potential of this drug

class.

Compound
Study
Phase

Patient
Population

Dosage

Mean Viral
Load
Reduction
(log10
copies/mL)

Reference

Maraviroc Phase I/IIa
Treatment-

naive
100 mg QD 1.6 [5]

Vicriviroc Phase II
Treatment-

experienced
10 mg QD -1.89 [6]

Vicriviroc Phase II
Treatment-

experienced
15 mg QD -1.47 [6]

Experimental Protocols
HIV-1 Pseudovirus Entry Assay
This assay is fundamental for evaluating the inhibitory activity of compounds targeting viral

entry.

Objective: To quantify the inhibition of HIV-1 entry into target cells by Ancriviroc.

Methodology:
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Pseudovirus Production:

Co-transfect HEK293T cells with two plasmids:

An HIV-1 envelope (Env)-expressing plasmid (e.g., from an R5-tropic strain like ADA or

YU-2).

An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).

Incubate the cells for 48-72 hours.

Harvest the supernatant containing the pseudoviruses.

Filter the supernatant to remove cellular debris.

Infection and Inhibition:

Seed target cells (e.g., U87-CD4-CCR5) in a 96-well plate.

Pre-incubate the cells with serial dilutions of Ancriviroc for 1 hour.

Add the pseudovirus preparation to the wells.

Incubate for 48-72 hours to allow for infection and reporter gene expression.

Quantification:

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a

luminometer).

Calculate the percentage of inhibition at each Ancriviroc concentration relative to the

virus control (no inhibitor).

Determine the IC50 value by non-linear regression analysis.
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Pseudovirus Production

Inhibition Assay
Quantification

Co-transfect 293T cells
(Env + Backbone plasmids) Incubate 48-72h Harvest & Filter Supernatant

Add PseudovirusSeed Target Cells
(U87-CD4-CCR5)

Pre-incubate with Ancriviroc Incubate 48-72h Lyse Cells Measure Luciferase Activity Calculate IC50

Click to download full resolution via product page

Workflow for an HIV-1 Pseudovirus Entry Assay.

CCR5 Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CCR5 receptor.

Objective: To measure the affinity (Ki) of Ancriviroc for the CCR5 receptor.

Methodology:

Membrane Preparation:

Prepare cell membranes from a cell line overexpressing the human CCR5 receptor (e.g.,

HEK293 or CHO cells).

Competitive Binding:

Incubate the cell membranes with a fixed concentration of a radiolabeled CCR5 ligand

(e.g., [125I]-MIP-1α) and varying concentrations of Ancriviroc.

Allow the binding to reach equilibrium.

Separation and Detection:
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Separate the membrane-bound radioligand from the free radioligand by rapid filtration

through a glass fiber filter.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding against the concentration of Ancriviroc.

Determine the IC50 value (the concentration of Ancriviroc that inhibits 50% of the specific

binding of the radioligand).

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[7]

Calcium Flux Assay
This functional assay measures the antagonist activity of a compound by assessing its ability to

block CCR5-mediated intracellular signaling.

Objective: To determine if Ancriviroc acts as an antagonist by blocking the intracellular

calcium mobilization induced by a CCR5 agonist.

Methodology:

Cell Preparation:

Load CCR5-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or

Indo-1 AM).

Assay:

Establish a baseline fluorescence reading of the dye-loaded cells.

Add Ancriviroc to the cells and incubate.

Stimulate the cells with a CCR5 agonist (e.g., RANTES/CCL5).
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Monitor the change in intracellular calcium concentration by measuring the fluorescence

intensity over time using a fluorometer or flow cytometer.

Data Analysis:

Compare the calcium flux in cells treated with Ancriviroc to that in untreated control cells.

A potent antagonist will significantly reduce or abolish the agonist-induced calcium flux.

Conclusion
Ancriviroc is a potent and specific CCR5 antagonist that effectively blocks the entry of R5-

tropic HIV-1 strains in preclinical models. Its mechanism of action, involving the allosteric

inhibition of the CCR5 co-receptor, is a validated and important strategy in antiretroviral

therapy. While the clinical development of Ancriviroc was halted, the data generated from its

study contribute to the broader understanding of CCR5 antagonists and inform the ongoing

development of new HIV entry inhibitors. The experimental protocols detailed herein provide a

framework for the continued evaluation of novel compounds targeting this critical step in the

HIV-1 lifecycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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